molecular formula C16H21NO6 B558044 Boc-tyr(AC)-OH CAS No. 80971-82-0

Boc-tyr(AC)-OH

Cat. No.: B558044
CAS No.: 80971-82-0
M. Wt: 323.34 g/mol
InChI Key: SDJFTIPPLLFDSG-ZDUSSCGKSA-N
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Description

Boc-tyrosine(acetyl)-OH, also known as tert-butyloxycarbonyl-tyrosine(acetyl)-OH, is a derivative of the amino acid tyrosine. It is commonly used in peptide synthesis as a protected form of tyrosine, where the acetyl group protects the hydroxyl group and the tert-butyloxycarbonyl group protects the amino group. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of deprotection.

Biochemical Analysis

Biochemical Properties

Boc-tyr(AC)-OH is involved in a broad range of biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the enzyme PagF . The nature of these interactions is complex and involves various biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. It may interact with various transporters or binding proteins, and may also affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-tyrosine(acetyl)-OH typically involves the protection of the amino group of tyrosine with a tert-butyloxycarbonyl group and the protection of the hydroxyl group with an acetyl group. The process generally follows these steps:

Industrial Production Methods

In industrial settings, the production of Boc-tyrosine(acetyl)-OH follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Boc-tyrosine(acetyl)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) for Boc group removal; sodium hydroxide for acetyl group removal.

    Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) as a catalyst.

Major Products Formed

    Deprotection: Tyrosine after removal of both protecting groups.

    Coupling: Peptides or peptide derivatives with Boc-tyrosine(acetyl)-OH incorporated into the sequence.

Scientific Research Applications

Boc-tyrosine(acetyl)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Boc-tyrosine(acetyl)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during peptide chain elongation, while the acetyl group protects the hydroxyl group. These protecting groups can be selectively removed under specific conditions to yield the desired peptide product.

Comparison with Similar Compounds

Boc-tyrosine(acetyl)-OH can be compared with other protected forms of tyrosine, such as:

    Fmoc-tyrosine(acetyl)-OH: Uses the 9-fluorenylmethyloxycarbonyl (Fmoc) group for amino protection, which is removed under basic conditions.

    Boc-tyrosine(t-butyl)-OH: Uses a tert-butyl group for hydroxyl protection, which is removed under acidic conditions.

Uniqueness

Boc-

Properties

IUPAC Name

(2S)-3-(4-acetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-10(18)22-12-7-5-11(6-8-12)9-13(14(19)20)17-15(21)23-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,21)(H,19,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJFTIPPLLFDSG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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